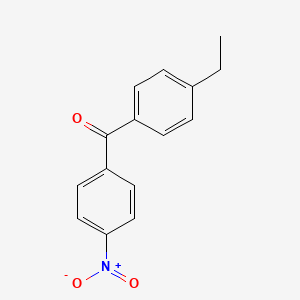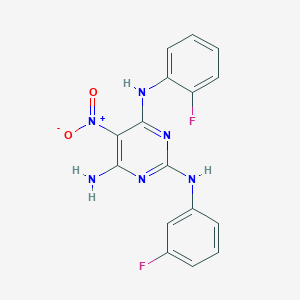![molecular formula C26H28N4O B12484232 1-(biphenyl-4-ylmethyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B12484232.png)
1-(biphenyl-4-ylmethyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1,1’-Biphenyl]-4-ylmethyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-benzodiazol-2-imine is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a biphenyl group, a morpholine ring, and a benzodiazole core
Métodos De Preparación
The synthesis of 1-{[1,1’-biphenyl]-4-ylmethyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-benzodiazol-2-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on an ethyl chain is replaced by a morpholine moiety.
Construction of the Benzodiazole Core: The benzodiazole core is formed through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives.
Final Assembly: The final compound is assembled by linking the biphenyl group, morpholine ring, and benzodiazole core through appropriate condensation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.
Análisis De Reacciones Químicas
1-{[1,1’-Biphenyl]-4-ylmethyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-benzodiazol-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzodiazole or biphenyl rings are replaced by other substituents.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imine or Schiff base derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
1-{[1,1’-Biphenyl]-4-ylmethyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-benzodiazol-2-imine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-{[1,1’-biphenyl]-4-ylmethyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-benzodiazol-2-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-{[1,1’-Biphenyl]-4-ylmethyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-benzodiazol-2-imine can be compared with other similar compounds, such as:
1-{[1,1’-Biphenyl]-4-ylmethyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-benzodiazol-2-one: This compound has a similar structure but contains a carbonyl group instead of an imine group.
1-{[1,1’-Biphenyl]-4-ylmethyl}-3-[2-(piperidin-4-yl)ethyl]-1,3-benzodiazol-2-imine: This compound features a piperidine ring instead of a morpholine ring.
1-{[1,1’-Biphenyl]-4-ylmethyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-benzodiazol-2-thione: This compound contains a thione group instead of an imine group.
The uniqueness of 1-{[1,1’-biphenyl]-4-ylmethyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-benzodiazol-2-imine lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C26H28N4O |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
1-(2-morpholin-4-ylethyl)-3-[(4-phenylphenyl)methyl]benzimidazol-2-imine |
InChI |
InChI=1S/C26H28N4O/c27-26-29(15-14-28-16-18-31-19-17-28)24-8-4-5-9-25(24)30(26)20-21-10-12-23(13-11-21)22-6-2-1-3-7-22/h1-13,27H,14-20H2 |
Clave InChI |
DDNSZTVTMXNQBB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCN2C3=CC=CC=C3N(C2=N)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B12484163.png)
![2-chloro-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B12484168.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12484182.png)
![6-(4-bromophenyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12484189.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-tert-butylbenzoate](/img/structure/B12484196.png)
![3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one](/img/structure/B12484205.png)
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B12484214.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12484224.png)
![1-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12484227.png)
![5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B12484240.png)

![2,2'-(2H-pyrazolo[3,4-d]pyrimidin-4-ylimino)diethanol](/img/structure/B12484259.png)
